molecular formula C11H13ClF3NO2S B12128210 4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B12128210
M. Wt: 315.74 g/mol
InChI Key: AHIOWJXDEJXXFY-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorinated aromatic ring substituted with a trifluoromethyl group at the 3-position and a 2-methylpropyl (isobutyl) amine group at the sulfonamide nitrogen. Its molecular formula is C₁₁H₁₄ClF₃NO₂S, with a molecular weight of 333.75 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and binding interactions with biological targets .

Properties

Molecular Formula

C11H13ClF3NO2S

Molecular Weight

315.74 g/mol

IUPAC Name

4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C11H13ClF3NO2S/c1-7(2)6-16-19(17,18)8-3-4-10(12)9(5-8)11(13,14)15/h3-5,7,16H,6H2,1-2H3

InChI Key

AHIOWJXDEJXXFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps, including chlorination, alkylation, and sulfonation. One common route is via the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 2-methylpropylamine.

    Reaction Conditions: Specific conditions may vary, but typical conditions involve refluxing the reactants in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

    Industrial Production: Industrial-scale production methods may differ, but efficient routes are essential for large-scale synthesis.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: The products formed depend on the reaction conditions and substituents. Examples include N-alkylated derivatives and reduced forms.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., sulfonamide-based inhibitors).

      Biological Studies: Explore its interactions with enzymes, receptors, or transporters.

      Industry: Used as a building block in the synthesis of other compounds.

  • Mechanism of Action

      Targets: Investigate its binding to specific proteins or enzymes.

      Pathways: Explore how it affects cellular processes (e.g., inhibition of enzyme activity).

  • Comparison with Similar Compounds

    Table 1: Key Structural Features and Properties

    Compound Name Substituents on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
    4-Chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide 2-methylpropyl (isobutyl) C₁₁H₁₄ClF₃NO₂S 333.75 Potential enzyme inhibition, antimicrobial -
    Flusulfamide 2-chloro-4-nitrophenyl C₁₃H₇Cl₂F₃N₂O₄S 419.23 Fungicide (FRAC Group 36)
    4-Chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide Tetrahydrofuranmethyl C₁₂H₁₃ClF₃NO₃S 343.75 Unspecified (enhanced solubility due to ether group)
    4-Chloro-N-(3-(3-hydroxypropyl)phenethyl)benzenesulfonamide 3-(3-hydroxypropyl)phenethyl C₁₇H₂₀ClNO₃S 353.87 Anticancer screening (cytotoxicity assays)
    ELN318463 2-oxoazepan-3-yl + 4-bromobenzyl C₂₀H₂₁BrClN₂O₃S 474.82 γ-Secretase inhibition (Alzheimer’s research)

    Physicochemical Properties

    • Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., hydroxypropyl in ).
    • Solubility : Compounds with ether or hydroxyl groups (e.g., tetrahydrofuranmethyl or hydroxypropyl ) exhibit higher aqueous solubility than the target compound.
    • Metabolic Stability : The trifluoromethyl group and chloro substituent in the target compound likely enhance metabolic stability compared to nitro-containing analogs like flusulfamide, which may undergo nitro-reduction .

    Research Findings and Implications

    • Antimicrobial Potential: The target compound’s structural similarity to flusulfamide suggests possible antifungal activity, though its isobutyl group may reduce nitro group-mediated reactivity .
    • Drug Design: Replacement of the nitro group (as in flusulfamide) with non-electrophilic substituents (e.g., isobutyl) could mitigate toxicity while retaining target affinity .
    • Cytotoxicity : Hydrophilic analogs (e.g., ) show promise in anticancer applications, whereas lipophilic derivatives may excel in central nervous system targets due to blood-brain barrier penetration.

    Biological Activity

    4-Chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

    • Molecular Formula : C12H14ClF3N2O2S
    • Molecular Weight : 348.76 g/mol
    • IUPAC Name : 4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide

    The biological activity of 4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.

    Biological Activity Assays

    Several studies have assessed the biological activity of this compound through various assays:

    • Antimicrobial Activity :
      • The compound exhibited significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.
      • Minimum Inhibitory Concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 16 µg/mL against certain strains.
    • Cytotoxicity Assays :
      • In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated cytotoxic effects with IC50 values ranging from 50 µM to 100 µM, indicating moderate anticancer activity.
      • The compound was found to induce apoptosis in treated cells, confirmed through flow cytometry analysis.
    • DNA Repair Inhibition :
      • Studies indicated that the compound inhibits DNA repair mechanisms in HeLa cells, suggesting potential applications in enhancing the efficacy of chemotherapeutic agents.

    Case Studies

    • Case Study 1 : A study published in MDPI evaluated the anticancer properties of sulfonamides similar to 4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide. The results showed that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like chlorambucil, highlighting their potential as novel anticancer agents .
    • Case Study 2 : Research on sulfonamides targeting bacterial infections demonstrated that modifications in the molecular structure could enhance antimicrobial efficacy. The addition of trifluoromethyl groups was shown to improve binding affinity to bacterial enzymes .

    Comparative Analysis Table

    Property4-Chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamideReference Compound (Chlorambucil)
    Molecular Weight348.76 g/mol314.25 g/mol
    Antimicrobial MIC≤16 µg/mL against specific strainsN/A
    Anticancer IC5050-100 µM~58 µM
    Mechanism of ActionDihydropteroate synthase inhibitionDNA alkylation

    Research Findings

    Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of sulfonamides. The introduction of halogen groups such as chlorine and trifluoromethyl has been associated with increased potency against target enzymes. Additionally, molecular docking studies have provided insights into binding affinities and interactions with target proteins, further elucidating the mechanisms behind their biological effects.

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